molecular formula C19H15NO4 B13119802 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

Cat. No.: B13119802
M. Wt: 321.3 g/mol
InChI Key: TWUPLRWPPRJHQZ-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate typically involves the reaction of fluorenylmethanol with a pyrrole derivative under specific conditions. The reaction often requires the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the carbonyl carbon of the pyrrole derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling systems would also be employed to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorenylmethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a carbonyl group on the pyrrole ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C19H15NO4/c21-12-9-18(22)20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17,21H,10-11H2

InChI Key

TWUPLRWPPRJHQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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